molecular formula C12H17FN2O2 B13627706 Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate

Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate

Cat. No.: B13627706
M. Wt: 240.27 g/mol
InChI Key: KKPBDXYIMUPMJV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate typically involves multi-step organic reactions. One common method includes the alkylation of 2-amino-4-fluorobenzoic acid with propylamine, followed by esterification with ethanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-fluorobenzoate
  • Ethyl 2-amino-5-(propylamino)benzoate
  • Ethyl 4-fluoro-5-(propylamino)benzoate

Uniqueness

Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate is unique due to the presence of both fluoro and propylamino groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance its efficacy and specificity in various applications compared to similar compounds .

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

ethyl 2-amino-4-fluoro-5-(propylamino)benzoate

InChI

InChI=1S/C12H17FN2O2/c1-3-5-15-11-6-8(12(16)17-4-2)10(14)7-9(11)13/h6-7,15H,3-5,14H2,1-2H3

InChI Key

KKPBDXYIMUPMJV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C(=C1)C(=O)OCC)N)F

Origin of Product

United States

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